N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrol ring and an azetidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves multiple steps. One common approach is to start with the cyclopenta[c]pyrrol precursor, which is then subjected to a series of reactions including alkylation, hydrolysis, decarboxylation, reductive amination, and ring closure . The reaction conditions typically involve the use of specific reagents such as 2-nitrobenzyl bromides, acids for hydrolysis, and hydrogenation conditions for reductive amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the various reaction steps efficiently. The purification process would involve chromatographic techniques to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a new derivative with a different functional group .
Scientific Research Applications
N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-Dimethyl-3,3a,4,5,6,7-hexahydro-1(2H)-azulenone
- 1-(5-Hydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-inden-2-yl)ethanone
- Hexahydro-1H,4H,7H-3a,6a,9a-triazaphenalene
Uniqueness
What sets N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide apart from these similar compounds is its unique combination of structural features, including the cyclopenta[c]pyrrol ring and the azetidine-1-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c18-15-6-1-2-7-16(15)19-17(22)21-10-14(11-21)20-8-12-4-3-5-13(12)9-20/h1-2,6-7,12-14H,3-5,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCBINTUIVRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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